molecular formula C9H12Cl2F2N2 B13648554 (R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

(R)-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride

Cat. No.: B13648554
M. Wt: 257.10 g/mol
InChI Key: JAVJIXZSTACSSV-KLQYNRQASA-N
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Description

®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group attached to a 3,5-difluoropyridin-4-yl moiety, with a methanamine group further enhancing its reactivity and interaction potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves multiple steps, starting with the preparation of the cyclopropyl and pyridine intermediates. The difluoromethylation process is a key step, often achieved through metal-based methods that transfer CF₂H to C(sp²) sites . This process can be performed in both stoichiometric and catalytic modes, with Minisci-type radical chemistry being a common strategy for heteroaromatics .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced reagents and catalysts to ensure high yield and purity. The precise site-selective installation of CF₂H onto large biomolecules, such as proteins, is an exciting development in this field .

Chemical Reactions Analysis

Types of Reactions

®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include ClCF₂H for difluoromethylation, and various oxidizing and reducing agents for oxidation and reduction reactions . Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of ®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethyl group enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively . The precise molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties.

Properties

Molecular Formula

C9H12Cl2F2N2

Molecular Weight

257.10 g/mol

IUPAC Name

(R)-cyclopropyl-(3,5-difluoropyridin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C9H10F2N2.2ClH/c10-6-3-13-4-7(11)8(6)9(12)5-1-2-5;;/h3-5,9H,1-2,12H2;2*1H/t9-;;/m1../s1

InChI Key

JAVJIXZSTACSSV-KLQYNRQASA-N

Isomeric SMILES

C1CC1[C@H](C2=C(C=NC=C2F)F)N.Cl.Cl

Canonical SMILES

C1CC1C(C2=C(C=NC=C2F)F)N.Cl.Cl

Origin of Product

United States

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